5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid
Description
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methoxy group at position 5, a trifluoromethyl (CF₃) group at position 7, and a carboxylic acid moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid enables interactions with biological targets via hydrogen bonding or ionic interactions .
Properties
IUPAC Name |
5-methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-5-2-7-6(9(16)17)4-14-15(7)8(3-5)10(11,12)13/h2-4H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDKHSHPLXONHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methoxy and trifluoromethyl groups are introduced through selective substitution reactions using reagents like methanol and trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, purification steps like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazolo[1,5-A]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and trifluoromethylating agents for introducing trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid exhibit potent anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The observed IC50 values ranged from 20 to 30 µM, indicating significant cytotoxic effects against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth at low concentrations, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Evaluation
In a study focused on the anticancer potential of this compound, researchers tested it against several human cancer cell lines. The results indicated a significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the cell type. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated an MIC value of 15 µM against E. coli, suggesting strong antibacterial properties that could be further explored for therapeutic applications .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites . The methoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound belongs to a broader class of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives. Below is a detailed comparison with four structurally related analogs, highlighting substituent effects, physicochemical properties, and synthesis methodologies.
Structural and Substituent Variations
Key Observations
Position 5 substituents significantly alter steric bulk and electronic properties. For example:
- The methoxy group (hypothetical compound) offers moderate steric hindrance and polarity, balancing solubility and target binding.
This structural modification is associated with discontinued development, possibly due to reduced potency or bioavailability .
Synthetic Accessibility :
- Ultrasound-assisted synthesis in aqueous media (as demonstrated for related pyrazolo[1,5-a]pyrimidines) achieves high yields (e.g., 90% for compound 8a in ), suggesting scalable routes for analogs with similar substitution patterns.
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The hypothetical compound (MW 284.17) is smaller than analogs with aryl substitutions (e.g., MW 373.33 for compound ), favoring better compliance with Lipinski’s rules for drug-likeness.
- Purity and Stability : Compounds with 95% purity (e.g., ) indicate robust synthetic protocols, though discontinuation of the tetrahydro variant () highlights challenges in stability or efficacy.
Biological Activity
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H7F3N2O3
- Molecular Weight : 245.16 g/mol
- CAS Number : 1297136-82-3
- Purity : ≥ 97%
The biological activity of this compound primarily involves its interactions with specific kinases and receptors implicated in cancer cell proliferation and survival. Research indicates that compounds within the pyrazolo[1,5-A]pyridine class can inhibit key signaling pathways associated with tumor growth.
Inhibition of Kinases
One notable mechanism is the inhibition of Pim-1 kinase, which is crucial for cell survival and proliferation in various cancers. In vitro studies have shown that this compound exhibits potent inhibitory activity against Pim-1, leading to reduced phosphorylation of the BAD protein, a critical regulator of apoptosis. This suggests that the compound can induce apoptosis in cancer cells by disrupting survival signaling pathways .
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation |
| A549 (Lung) | 0.87 | Induction of apoptosis |
| HeLa (Cervical) | 1.75 | Disruption of cell cycle progression |
These findings indicate a strong selectivity towards cancer cells over normal cells, highlighting a therapeutic window that could be exploited for clinical applications .
Neuropharmacological Effects
In addition to its antitumor properties, preliminary studies suggest that this compound may also exhibit neuroprotective effects. It has been observed to modulate neurotransmitter systems and may possess potential as a treatment for neurodegenerative disorders. The specific mechanisms remain under investigation but may involve modulation of glutamatergic signaling pathways .
Case Studies
-
Case Study on MDA-MB-231 Cells :
- A study demonstrated that treatment with this compound resulted in significant inhibition of colony formation in soft agar assays, indicative of its potential to prevent tumorigenesis.
- The compound was also shown to enhance caspase activity, which is associated with apoptosis induction.
-
In Vivo Studies :
- In animal models, administration of this compound led to a reduction in tumor size and metastasis in xenograft models of breast cancer, further supporting its potential as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multi-step protocols starting from 5-aminopyrazole precursors. For example, reactions with enaminones (e.g., (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one) in aqueous ethanol yield intermediate esters, which are hydrolyzed to carboxylic acids . Pyridine or DMF is often used as a solvent, with crystallization (ethanol/DMF) as a key purification step . Critical parameters include reaction time (e.g., 5–6 hours for reflux) and acidification to precipitate the final product .
Q. How is structural confirmation achieved for this compound and its intermediates?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : To confirm substituent positions (e.g., methoxy and trifluoromethyl groups) and aromatic proton environments .
- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and N–H/N–O bonds .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Compares experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can regioselectivity challenges during substitution at position 7 be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, introducing trifluoromethyl groups at position 7 requires careful selection of precursors (e.g., trifluoromethyl enaminones) and reaction conditions (e.g., controlled pH to avoid undesired side products) . Computational modeling (e.g., DFT) can predict electron-deficient sites to guide substituent placement .
Q. What strategies resolve discrepancies between experimental and theoretical analytical data?
- Methodological Answer : Discrepancies in elemental analysis (e.g., C: 61.78% found vs. 61.65% calculated ) may arise from incomplete purification or hygroscopic intermediates. Solutions include:
- Recrystallization Optimization : Use mixed solvents (e.g., hexane/ethyl acetate/dichloromethane) to enhance purity .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formulas .
- Thermogravimetric Analysis (TGA) : Detects residual solvents or moisture affecting weight percentages .
Q. How do solvent systems influence reaction yields and purity?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, pyridine) enhance solubility of intermediates but may require post-reaction acidification for precipitation . Ethanol/water mixtures improve crystallization efficiency, while THF is optimal for amine coupling reactions (e.g., with diethylamine) due to its low nucleophilicity . Solvent choice directly impacts yield (e.g., 67–89% in THF vs. 62% in ethanol) .
Q. What methodologies assess the impact of substituents on biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogues with varying substituents (e.g., methoxy vs. methyl groups) using enzyme inhibition assays .
- Trifluoromethyl Group Effects : Evaluate lipophilicity (LogP) via HPLC and correlate with membrane permeability .
- In Silico Docking : Predict binding affinities to target proteins (e.g., kinases) using molecular modeling software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
